Cas no 1171080-45-7 ((2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate)

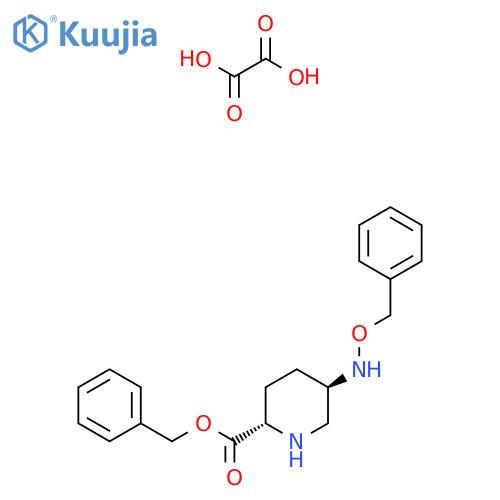

1171080-45-7 structure

商品名:(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

CAS番号:1171080-45-7

MF:C22H26N2O7

メガワット:430.451046466827

MDL:MFCD29472311

CID:2601124

PubChem ID:70673933

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 化学的及び物理的性質

名前と識別子

-

- (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylic acid benzyl ester ethanedioate

- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

- 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- (ethanedioate)

- AMOSSTKBTVKFNW-VOMIJIAVSA-N

- benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate

- (2S,5R)-5-benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalic acid salt

- benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid

- (2S,5R)-Benzyl5-((benzyloxy)amino)piperidine-2-carboxylateoxalate

- DS-19729

- 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1)

- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate ee

- BENZYL (2S,5R)-5-((BENZYLOXY)AMINO)PIPERIDINE-2-CARBOXYLATE OXALATE

- MFCD29472311

- DB-200166

- WWB08045

- 1171080-45-7

- CS-M3164

- AKOS030524181

- SCHEMBL15309424

- AT10876

- EX-A2293B

- benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid

-

- MDL: MFCD29472311

- インチ: 1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18-,19+;/m1./s1

- InChIKey: AMOSSTKBTVKFNW-VOMIJIAVSA-N

- ほほえんだ: O(CC1C=CC=CC=1)N[C@H]1CN[C@H](C(=O)OCC2C=CC=CC=2)CC1.OC(C(=O)O)=O

計算された属性

- せいみつぶんしりょう: 430.17400117g/mol

- どういたいしつりょう: 430.17400117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 464

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB539397-250 mg |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate; . |

1171080-45-7 | 250mg |

€86.40 | 2023-06-14 | ||

| TRC | P482603-50mg |

(2S,5R)-Benzyl 5-((Benzyloxy)amino)piperidine-2-carboxylate Oxalate |

1171080-45-7 | 50mg |

$ 210.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S896178-5g |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | 97% | 5g |

2,372.40 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF236-200mg |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | 97% | 200mg |

174.0CNY | 2021-07-10 | |

| Alichem | A129008063-5g |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | 97% | 5g |

$400.00 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF236-250mg |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | 97% | 250mg |

397CNY | 2021-05-08 | |

| Chemenu | CM180227-5g |

benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | 95%+ | 5g |

$157 | 2023-01-12 | |

| abcr | AB539397-1g |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate; . |

1171080-45-7 | 1g |

€72.90 | 2025-02-18 | ||

| eNovation Chemicals LLC | D963576-250mg |

2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)-, ethanedioate (1:1) |

1171080-45-7 | 98% | 250mg |

$60 | 2024-07-28 | |

| Key Organics Ltd | DS-19729-1g |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate |

1171080-45-7 | >97% | 1g |

£90.00 | 2025-02-08 |

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1171080-45-7 ((2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate) 関連製品

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 61549-49-3(9-Decenenitrile)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 57707-64-9(2-azidoacetonitrile)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1171080-45-7)Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1171080-45-7)(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

清らかである:99%

はかる:100g

価格 ($):191.0